4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester
Overview
Description
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester typically involves the reaction of 5-chloromethyl-1,2,4-oxadiazole with methyl 4-aminobenzoate. The reaction is carried out in the presence of a suitable base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxides or hydroxylated products .
Scientific Research Applications
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacteria and fungi.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.
Mechanism of Action
The mechanism of action of 4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit bacterial enzymes or disrupt cell membrane integrity, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted .
Comparison with Similar Compounds
Similar Compounds
- 4-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)pyridine
- 2-(5-Chloromethyl-1,2,4-oxadiazol-3-yl)-3-methylpyridine
- 2-Chloro-4-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine
Uniqueness
4-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester is unique due to its specific structural features, such as the presence of both the oxadiazole ring and the benzoic acid ester moiety. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
methyl 4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-16-11(15)8-4-2-7(3-5-8)10-13-9(6-12)17-14-10/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXMOUXIRXMILY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=NOC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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